(123I)Impy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (123I)Impy involves several steps, starting with the preparation of the imidazo[1,2-a]pyridine scaffold. The key synthetic route includes:
Condensation Reactions: The initial step involves the condensation of 2-aminopyridine with various aldehydes to form the imidazo[1,2-a]pyridine core.
Dimethylamino Substitution: The final step involves the substitution of a dimethylamino group at the 4’-position of the phenyl ring, typically using dimethylamine in the presence of a suitable catalyst.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demand for clinical and research applications. These methods ensure high purity and yield of the final product.
化学反応の分析
(123I)Impy undergoes several types of chemical reactions, including:
Common reagents used in these reactions include iodine, dimethylamine, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(123I)Impy has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (123I)Impy involves its selective binding to amyloid plaques in the brain. The compound targets the aggregated amyloid-β peptide, a hallmark of Alzheimer’s disease . Upon binding, this compound emits gamma radiation, which can be detected using SPECT imaging, allowing for the visualization of amyloid plaques in the brain .
類似化合物との比較
(123I)Impy is unique compared to other similar compounds due to its high selectivity and binding affinity for amyloid plaques. Similar compounds include:
(111)In-diethylenetriaminepentaacetic acid: Used for imaging but has a different target and mechanism.
(111)In-pentetreotide: Another imaging agent with different applications and properties.
(123)I-IMP: A radiopharmaceutical with a different mechanism and target compared to this compound.
These compounds differ in their chemical structure, target specificity, and imaging properties, highlighting the uniqueness of this compound in Alzheimer’s disease research and diagnosis.
特性
CAS番号 |
848769-17-5 |
---|---|
分子式 |
C15H14IN3 |
分子量 |
359.20 g/mol |
IUPAC名 |
4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3/i16-4 |
InChIキー |
GUJHUHNUHJMRII-KIWWSDKQSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[123I] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。